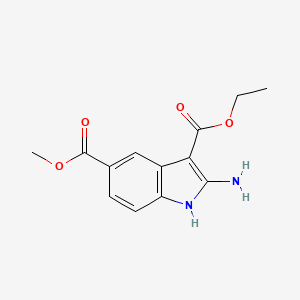

3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate

Description

Properties

Molecular Formula |

C13H14N2O4 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl 2-amino-1H-indole-3,5-dicarboxylate |

InChI |

InChI=1S/C13H14N2O4/c1-3-19-13(17)10-8-6-7(12(16)18-2)4-5-9(8)15-11(10)14/h4-6,15H,3,14H2,1-2H3 |

InChI Key |

VQXSTFCHCXOUSO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C=C2)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing this compound may vary, but generally include the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 3-ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate exhibit anticancer properties. Studies have shown that derivatives of indole can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

- Mechanism of Action : Indole derivatives can interact with specific enzymes involved in cancer cell growth, such as protein kinases and topoisomerases.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of indole derivatives in reducing tumor growth in animal models .

Neuroprotective Effects

Indole compounds have been explored for their neuroprotective effects. Research suggests that these compounds may help mitigate neurodegenerative diseases by:

- Reducing Oxidative Stress : Indoles can act as antioxidants, protecting neuronal cells from oxidative damage.

- Enhancing Neurotransmitter Levels : They may promote the synthesis of neurotransmitters like serotonin, which is crucial for mood regulation.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development:

- Lead Compound Development : Its derivatives can serve as lead compounds for synthesizing new drugs targeting various diseases, including cancer and neurological disorders.

- Structure-Activity Relationship Studies : Researchers can modify the compound's structure to enhance efficacy and reduce side effects.

Agrochemical Applications

The compound's biological activity extends to agrochemicals:

- Pesticide Development : Compounds with indole structures have been shown to possess insecticidal properties. Research into their efficacy against agricultural pests could lead to the development of new pesticides that are less harmful to non-target species.

Materials Science Applications

In materials science, indole derivatives are being investigated for:

- Organic Electronics : Their electronic properties make them suitable candidates for organic semiconductors.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Key Features :

- Core Structure : 1H-indole scaffold with substitutions at positions 2, 3, and 3.

- Functional Groups: 2-Amino group (NH₂) at position 2. Ethyl ester (COOEt) at position 3. Methyl ester (COOMe) at position 4.

- Molecular Formula : C₁₄H₁₆N₂O₄.

- Molecular Weight : 292.29 g/mol.

Comparison with Structurally Similar Indole Derivatives

Ethyl 2-Aminoindole-3-Carboxylate (CAS 6433-72-3)

This compound shares the 2-aminoindole-3-carboxylate backbone but lacks the methyl ester at position 5. Key differences include:

- Substituents : Single ethyl ester at position 3.

- Molecular Weight : 218.23 g/mol.

- Applications : Often used as a precursor in synthesizing more complex indole derivatives due to its simpler structure .

| Property | Target Compound | Ethyl 2-Aminoindole-3-Carboxylate |

|---|---|---|

| Substituents | 2-NH₂, 3-COOEt, 5-COOMe | 2-NH₂, 3-COOEt |

| Molecular Weight (g/mol) | 292.29 | 218.23 |

| Synthetic Complexity | High | Moderate |

3-Ethyl 5-Methyl 1-Acetamido-2-Methyl-1H-Indole-3,5-Dicarboxylate (3ja, )

This derivative replaces the 2-amino group with a 1-acetamido and 2-methyl group. The acetamido group introduces hydrogen-bonding capacity, while the methyl group enhances lipophilicity. Key distinctions:

Ethyl-5-Fluoroindole-2-Carboxylate Derivatives ()

Fluorinated analogs, such as N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide, exhibit enhanced electronegativity due to the fluorine atom. Fluorine substitution at position 5 significantly impacts:

- Electronic Effects : Increased electron-withdrawing character, altering NMR chemical shifts (e.g., δ 157.62 ppm for C-5 in ^13^C-NMR).

- Bioactivity: Fluorine often improves metabolic stability and bioavailability compared to non-halogenated analogs .

Comparison with Non-Indole Ester Derivatives

Piperidine Dicarboxylates ()

Compounds like 3-Ethyl 5-Methyl (2RS,3SR,4RS,5RS,6SR)-5-Cyano-2-Hydroxy-4,6-Bis(4-Methylphenyl)-2-(Trifluoromethyl)Piperidine-3,5-Dicarboxylate (3i) feature a piperidine core instead of indole. Key contrasts:

Dihydropyridine Dicarboxylates ()

Examples include MM0383.01 (CAS 88150-62-3), a dihydropyridine derivative with chlorophenyl and phthalimido groups. Differences include:

Solubility and Stability

- Target Compound: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to ester groups. Stability influenced by the amino group’s susceptibility to oxidation.

- Fluorinated Analogs : Enhanced lipid solubility due to fluorine, improving membrane permeability .

- Piperidine Derivatives : Higher molecular weights and substituent bulk reduce aqueous solubility .

Biological Activity

3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate (CAS No. 521286-73-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Molecular Formula: C₁₃H₁₄N₂O₄

Molecular Weight: 262.26 g/mol

Density: 1.335 g/cm³

Melting Point: Not available

Hazards: Irritant .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antibacterial properties. In vitro testing has shown that derivatives of indole compounds exhibit antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, a related indole derivative demonstrated minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 µM against Staphylococcus aureus and other resistant strains .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | MIC (µM) | MBC (µM) | Target Bacteria |

|---|---|---|---|

| Compound 5d | 37.9 | 75.9 | S. aureus |

| Compound 5g | 43 | 86 | E. coli |

| Compound 5k | 211.5 | 282 | L. monocytogenes |

The best-performing compounds showed lower MIC values than traditional antibiotics like ampicillin, indicating potential for therapeutic applications in treating bacterial infections .

Anticancer Activity

In addition to antimicrobial properties, indole derivatives have been investigated for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators like p53 .

Table 2: Anticancer Activity of Indole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Complex 1 | 26.09 | Human melanoma A375 |

| Complex 2 | Varies | HeLa cells |

| Complex 3 | Highest | SK-Hep1 (liver cancer) |

The anticancer activity is attributed to the ability of these compounds to interact with DNA and inhibit cell proliferation effectively .

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the efficacy of various indole derivatives against resistant bacterial strains, revealing that certain modifications in the indole structure significantly enhanced antibacterial potency compared to standard treatments . -

Cancer Cell Line Testing

Another study focused on the cytotoxic effects of indole derivatives on different cancer cell lines, demonstrating that specific compounds could reduce cell viability significantly while sparing normal cells .

Q & A

Q. Why do synthetic routes from similar indole-carboxylates yield divergent product distributions?

- Methodological Answer :

- Byproduct Profiling : Use high-resolution MS to identify dimeric or oxidized side products .

- Cross-Validation : Replicate reactions using analogs (e.g., indole-3-carboxaldehyde vs. indole-5-carboxaldehyde) to isolate positional effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.